Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, also known as Rh(COD)BF4, is a coordination compound of rhodium and 1,5-cyclooctadiene. It is an organometallic compound that is widely used in scientific research and laboratory experiments due to its unique properties. Rh(COD)BF4 is a powerful catalyst that can be used to facilitate a range of reactions, including hydrogenation, hydrosilylation, and hydroformylation. It has also been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. The compound is highly soluble in organic solvents, making it an ideal choice for many laboratory experiments.
Scientific Research Applications
Catalytic Activity in Organic Synthesis : It is utilized as a catalyst or catalyst precursor in various organic synthesis processes. For instance, it has been used in deuterium exchange processes with aromatic substrates, showing comparable efficiency to pre-catalysts formed in isolation (Ellames et al., 2001).
Complex Formation and Synthesis : The compound is involved in forming cationic rhodium(I) complexes with significant catalytic activity in reactions like acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010).
Applications in Polymer Science : It serves as an effective catalyst for the polymerization of certain compounds, such as 1,5-hexadiyne, leading to polymers with unique properties like high conjugation and resistance to oxidation (Cataldo, 1993).
Enantioselective Synthesis : Its use in enantioselective synthesis has been demonstrated, such as in the synthesis of chiral bis(phosphinite) ligands for asymmetric hydrogenation (Hauptman et al., 1998).
Catalysis in Radical Reactions : Rhodium complexes including bis(1,5-cyclooctadiene)rhodium(I) have been used in atom transfer radical polymerization (ATRP) of vinyl monomers, demonstrating its involvement in radical reactions (Opstal et al., 2002).
Homogeneous Hydrogenation : It is also involved in homogeneous hydrogenation processes, providing insights into solvent complexes and dihydrides from rhodium diphosphine precursors (Brown et al., 1981).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate are largely tied to its role in catalyzing reactions. It is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands
Cellular Effects
As a catalyst, it is likely to influence various cellular processes indirectly through its role in facilitating biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in hydrogenation and isomerization reactions . It is also used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .
properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHWHHENVLYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BF4Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35138-22-8 | |
Record name | Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate interact with carbonic anhydrase to influence its catalytic activity?
A1: Research has shown that this compound can replace the zinc ion naturally present in the active site of carbonic anhydrase []. This substitution is possible due to the similar ionic radii of rhodium and zinc. The rhodium ion then acts as a new catalytic center, altering the enzyme's activity. For instance, while uncomplexed rhodium catalyzes the hydroformylation of styrene favoring the branched aldehyde product, the rhodium-substituted carbonic anhydrase demonstrates a preference for the linear aldehyde product []. This suggests that the protein environment surrounding the rhodium ion plays a crucial role in dictating the reaction regioselectivity.
Q2: What are the challenges associated with using this compound to modify carbonic anhydrase, and how can they be addressed?
A2: One challenge is achieving a 1:1 stoichiometry between the rhodium complex and carbonic anhydrase. Research indicates that using this compound can lead to the binding of multiple rhodium atoms to the enzyme, exceeding the desired 1:1 ratio []. This non-specific binding likely occurs at surface histidine residues. To address this, researchers have explored site-directed mutagenesis and chemical modification of surface histidines to limit the non-specific binding and achieve a more controlled rhodium incorporation [].
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